2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
Description
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidine ring substituted with a thiomorpholine-4-carbonyl group. Benzothiazoles are recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and neuroprotective activities. The piperidine ring contributes to conformational flexibility, which may influence receptor binding kinetics .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-16(19-8-10-22-11-9-19)13-4-3-7-20(12-13)17-18-14-5-1-2-6-15(14)23-17/h1-2,5-6,13H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIGYVNVOGFIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Introduction of the Thiomorpholine Moiety: The thiomorpholine group is typically added through amide bond formation, using thiomorpholine-4-carboxylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the carbonyl group in the thiomorpholine moiety.
Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: Alcohols or amines may be produced.
Substitution: Halogenated benzothiazole derivatives are common products.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, which can be exploited in the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the benzothiazole core is particularly significant, as it is a known pharmacophore in many bioactive molecules.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by binding to their active sites. The benzothiazole core can interact with aromatic residues in proteins, while the piperidine and thiomorpholine moieties can form hydrogen bonds and other interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its hybrid architecture:
- Benzothiazole core : Imparts aromaticity and planar rigidity.
- Piperidine linker : Provides a nitrogen atom for hydrogen bonding and spatial orientation.
- Thiomorpholine-4-carbonyl group : Introduces sulfur atoms, altering electronic properties and metabolic stability compared to morpholine derivatives.
Comparison with Piperidine-Linked Heterocycles
Example 1: 2-((4-((S)-2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole ()
- Structure : Combines a piperidine ring with a benzo[d][1,3]dioxolyl group and an imidazole core.
- Key Differences : Replaces benzothiazole with imidazole and incorporates bulky aromatic substituents.
- Functional Impact : Designed as a GLP-1 receptor activator for obesity treatment, highlighting the role of piperidine in receptor targeting. The bulky substituents may enhance selectivity but reduce solubility compared to the target compound’s thiomorpholine group .
Example 2: (R)-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluoroazetidin-1-yl)methanone ()
- Structure : Features a piperidine-linked imidazo-pyrrolo-pyrazine heterocycle and a difluoroazetidine carbonyl group.
- Key Differences : The imidazo-pyrrolo-pyrazine core introduces multiple nitrogen atoms, increasing polarity. The difluoroazetidine group enhances metabolic resistance.
- Functional Impact : High nitrogen content improves water solubility but may limit blood-brain barrier penetration, whereas the target compound’s benzothiazole and thiomorpholine balance lipophilicity and polarity .
Comparison with Benzothiazole Derivatives
Example 3: 2-(3-{[4-(tert-Butyl)phenoxy]methyl}phenyl)-1,3-benzothiazole ()
- Structure: Benzothiazole linked to a phenyl group substituted with a bulky tert-butyl phenoxy moiety.
- Key Differences : Lacks the piperidine-thiomorpholine unit; instead, incorporates a lipophilic tert-butyl group.
- The target compound’s thiomorpholine-carbonyl-piperidine chain likely improves solubility and target engagement through hydrogen bonding .
Comparative Data Table
*Estimated based on structural analysis.
Research Implications
- Thiomorpholine vs.
- Piperidine Linkers : Piperidine’s flexibility enables diverse spatial arrangements, critical for receptor binding. Bulky substituents (e.g., Example 1) may limit off-target effects but reduce bioavailability.
- Benzothiazole Modifications : Substituents on the benzothiazole core dictate solubility and target affinity. Polar groups (e.g., thiomorpholine) improve aqueous solubility, while lipophilic groups (e.g., tert-butyl) enhance membrane penetration .
Biological Activity
The compound 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole (referred to as "the compound" throughout this article) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 248.35 g/mol
The compound features a benzothiazole core linked to a piperidine ring through a thiomorpholine-4-carbonyl substituent. This unique structure is believed to contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of benzothiazoles exhibit significant antitumor properties. A study focused on similar compounds demonstrated their potential to inhibit cell proliferation in various cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cells. The compound's structural features may enhance its interaction with cellular targets involved in tumor growth regulation .
The mechanism by which the compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, benzothiazole derivatives are known to inhibit kinases, which play crucial roles in cancer progression and survival .
Anti-inflammatory Properties
In addition to its antitumor effects, the compound has shown promise in reducing inflammation. Studies have indicated that benzothiazole derivatives can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various benzothiazole derivatives, including the compound . The results indicated that it exhibited dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Study 2: Inflammatory Response Modulation
Another investigation assessed the anti-inflammatory effects of the compound using a murine model of inflammation. The findings revealed a significant reduction in pro-inflammatory cytokines, supporting its use in therapeutic applications for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
